N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a benzyloxy group, a methoxy group, and a cyanoacetohydrazide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and cyanoacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyloxy and methoxy derivatives.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the cyano group can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-cyanoacetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyloxy and methoxy groups, along with the cyanoacetohydrazide moiety, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-cyano-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-17-11-15(12-20-21-18(22)9-10-19)7-8-16(17)24-13-14-5-3-2-4-6-14/h2-8,11-12H,9,13H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
JWHJTAIQEXACEV-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC#N)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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